2-(4-Nitrobenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

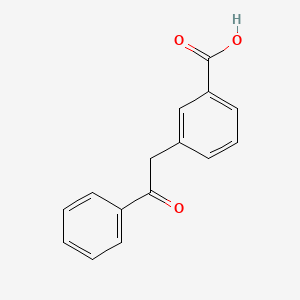

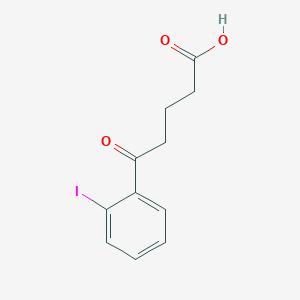

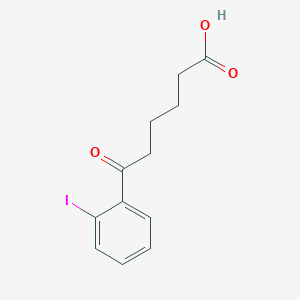

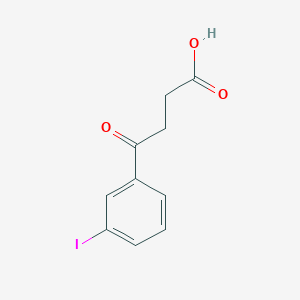

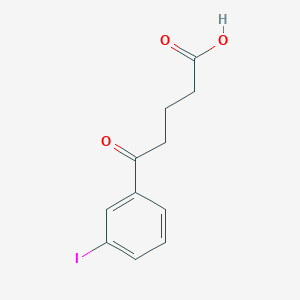

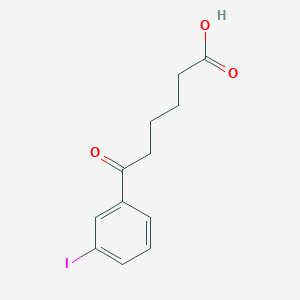

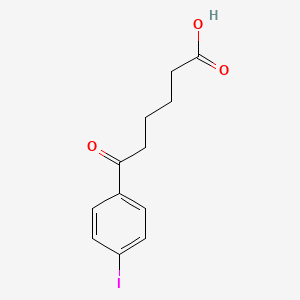

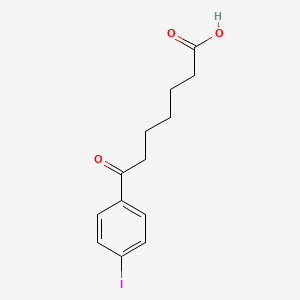

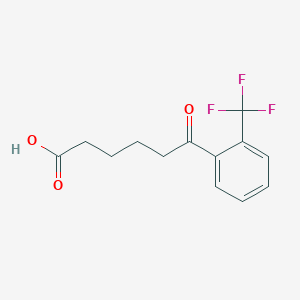

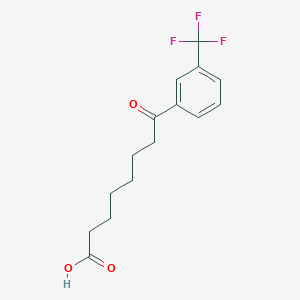

2-(4-Nitrobenzoyl)oxazole is a chemical compound with the formula C10H6N2O4 . It contains 22 atoms in total, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule has a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods for oxazole synthesis include reactions between readily available iodonium–phosphonium hybrid ylides and amides , and acylation of the amino group of oxadiazoles with certain acid chlorides .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzoyl)oxazole is characterized by a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Nitrobenzoyl)oxazole, are known for their diverse chemical reactions . They can undergo various types of interactions with different receptors and enzymes, showing broad biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrobenzoyl)oxazole are characterized by its molecular structure, which includes a total of 23 bonds, 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Aplicaciones Científicas De Investigación

Repositioning Antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles for Neglected Tropical Diseases : This study discusses the potential use of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, which are structurally similar to 2-(4-Nitrobenzoyl)oxazole, in treating visceral leishmaniasis. The researchers found that certain structural modifications in these compounds can improve solubility and safety without compromising their activity against this disease (Thompson et al., 2016).

Synthesis and Anti-microbial Evaluation of Some Novel 1,2,4-Triazole Derivatives : This study involves the synthesis of novel antimicrobial agents starting from 4-nitrobenzoic acid, which is closely related to 2-(4-Nitrobenzoyl)oxazole. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Upmanyu et al., 2011).

Highly Selective Fluorescent and Colorimetric Sensor for Hg2+ Based on Triazole-Linked NBD : This research demonstrates the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound, structurally similar to 2-(4-Nitrobenzoyl)oxazole, as a selective sensor for mercury ions in aqueous solution. This highlights the potential application of similar compounds in environmental monitoring and detection of heavy metals (Ruan, Maisonneuve, & Xie, 2011).

Recent Advance in Oxazole-Based Medicinal Chemistry : This extensive review discusses the wide range of biological activities exhibited by oxazole compounds, which includes 2-(4-Nitrobenzoyl)oxazole. Oxazole derivatives have been shown to have antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, and other medicinal properties, highlighting their versatility in drug development (Zhang, Zhao, & Zhou, 2018).

Synthesis and Evaluation of Bioactivity of Thiazolo[3,2-b]-[1,2,4]-triazoles and Isomeric Thiazolo[2,3-c]-[1,2,4]-triazoles : This study focuses on the synthesis and evaluation of compounds starting from 2-(4-Nitrobenzoyl)oxazole derivatives, demonstrating their potential antimicrobial activity. This suggests that derivatives of 2-(4-Nitrobenzoyl)oxazole could be valuable in developing new antimicrobial agents (Kumar, Kumar, & Makrandi, 2013).

Direcciones Futuras

Oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

Propiedades

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzoyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.